1-(3-(9H-Carbazol-9-yl)propyl)-4-(2-methoxyphenyl)piperidin-4-ol
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Overview
Description
NNC052090 is a synthetic organic compound known for its role as a gamma-aminobutyric acid (GABA) uptake inhibitor. It displays moderate selectivity for betaine gamma-aminobutyric acid transporter 1 (BGT-1) transporters with inhibition constant (Ki) values of 1.4, 15, 19, and 41 micromolar for human BGT-1, human GABA transporter 3 (hGAT-3), human GABA transporter 1 (hGAT-1), and human GABA transporter 2 (hGAT-2) respectively . Additionally, NNC052090 shows affinity for alpha-1 and dopamine D2 receptors with half-maximal inhibitory concentration (IC50) values of 266 and 1632 nanomolar respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NNC052090 involves multiple steps, starting with the preparation of the core structure, which includes a carbazole moiety linked to a piperidinol group. The key steps typically involve:
Formation of the Carbazole Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Attachment of the Piperidinol Group:
Final Modifications: The final steps may include purification and crystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of NNC052090 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
NNC052090 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents to the core structure.
Scientific Research Applications
NNC052090 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study GABA transporters and their role in neurotransmission.
Biology: Employed in research to understand the role of GABA transporters in various biological processes.
Medicine: Investigated for its potential therapeutic applications in neurological disorders such as epilepsy and anxiety.
Industry: Utilized in the development of new pharmaceuticals targeting GABA transporters.
Mechanism of Action
NNC052090 exerts its effects by inhibiting the uptake of gamma-aminobutyric acid (GABA) through BGT-1 transporters. This inhibition increases the extracellular concentration of GABA, enhancing its inhibitory effects on neurotransmission. The compound also interacts with alpha-1 and dopamine D2 receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
NNC 05-2045: Another GABA uptake inhibitor with similar properties.
Tiagabine: A well-known GABA uptake inhibitor used clinically for the treatment of epilepsy.
Gabapentin: A compound that modulates GABAergic neurotransmission, though through a different mechanism.
Uniqueness
NNC052090 is unique in its moderate selectivity for BGT-1 transporters and its additional affinity for alpha-1 and dopamine D2 receptors. This combination of properties makes it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H30N2O2 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-(3-carbazol-9-ylpropyl)-4-(2-methoxyphenyl)piperidin-4-ol |
InChI |
InChI=1S/C27H30N2O2/c1-31-26-14-7-4-11-23(26)27(30)15-19-28(20-16-27)17-8-18-29-24-12-5-2-9-21(24)22-10-3-6-13-25(22)29/h2-7,9-14,30H,8,15-20H2,1H3 |
InChI Key |
XZZYCJOGZYEPPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2(CCN(CC2)CCCN3C4=CC=CC=C4C5=CC=CC=C53)O |
Origin of Product |
United States |
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